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molecular formula C9H9ClN2O B8730769 2-(4-Chlorophenyl)pyrazolidin-3-one CAS No. 90061-89-5

2-(4-Chlorophenyl)pyrazolidin-3-one

Cat. No. B8730769
M. Wt: 196.63 g/mol
InChI Key: KBUPEOGJLVJYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04431659

Procedure details

To a stirred solution of 4.2 grams (0.05 mole) of sodium bicarbonate in 25 ml of water, 8.9 grams (0.05 mole) of (4-chlorophenyl)hydrazine hydrochloride was added portionwise. After complete addition the mixture was stirred until gas evolution ceased. To this mixture was added 5.5 grams (0.1 mole) of acrylonitrile and the total heated at 80° C. for 4.5 hours. The mixture was cooled and added to a solution of 9.8 grams of concentrated sulfuric acid in 29 ml of water at room temperature. The resultant mixture was heated for one hour at 40° C. and then at reflux for 2.5 hours. This mixture was cooled and added dropwise to a solution of 7.8 grams of sodium hydroxide in 11 ml of water, cooled by an ice bath and stirred for one hour after complete addition. A precipitate formed which was collected by filtration. The filter cake was washed with water, dried under reduced pressure and purified by recrystallization from ethanol to yield 2.78 grams of 2-(4-chlorophenyl)-3-pyrazolidinone (mp 120°-122° C.).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
9.8 g
Type
reactant
Reaction Step Three
Name
Quantity
29 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7.8 g
Type
reactant
Reaction Step Five
Name
Quantity
11 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])(O)[O-].[Na+].Cl.[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([NH:14][NH2:15])=[CH:10][CH:9]=1.[C:16](#N)[CH:17]=C.S(=O)(=O)(O)O.[OH-].[Na+]>O>[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([N:14]2[C:1](=[O:4])[CH2:17][CH2:16][NH:15]2)=[CH:10][CH:9]=1 |f:0.1,2.3,6.7|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
8.9 g
Type
reactant
Smiles
Cl.ClC1=CC=C(C=C1)NN
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.5 g
Type
reactant
Smiles
C(C=C)#N
Step Three
Name
Quantity
9.8 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
29 mL
Type
solvent
Smiles
O
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
7.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
11 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred until gas evolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was cooled
TEMPERATURE
Type
TEMPERATURE
Details
cooled by an ice bath
STIRRING
Type
STIRRING
Details
stirred for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
after complete addition
CUSTOM
Type
CUSTOM
Details
A precipitate formed which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
The filter cake was washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by recrystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)N1NCCC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.78 g
YIELD: CALCULATEDPERCENTYIELD 28.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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